molecular formula C18H13BrN4O2S B11068864 3-(4-bromophenyl)-6-(2,3-dihydro-1,4-benzodioxin-6-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

3-(4-bromophenyl)-6-(2,3-dihydro-1,4-benzodioxin-6-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Cat. No.: B11068864
M. Wt: 429.3 g/mol
InChI Key: VPULZRLDWSXYOL-UHFFFAOYSA-N
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Description

3-(4-bromophenyl)-6-(2,3-dihydro-1,4-benzodioxin-6-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a complex organic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a bromophenyl group and a benzodioxin moiety, contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-6-(2,3-dihydro-1,4-benzodioxin-6-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazole and thiadiazine rings, followed by the introduction of the bromophenyl and benzodioxin groups. Common reagents used in these reactions include hydrazine derivatives, brominated aromatic compounds, and various catalysts to facilitate ring closure and functional group transformations.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, industrial production would need to address safety and environmental concerns associated with handling brominated compounds and other reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-6-(2,3-dihydro-1,4-benzodioxin-6-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, such as alkyl or aryl substituents, onto the bromophenyl ring.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: Its unique structure may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or other biochemical interactions.

    Medicine: The compound’s potential pharmacological properties could be explored for the development of new therapeutic agents, particularly in areas such as antimicrobial, anticancer, or anti-inflammatory research.

    Industry: In industrial applications, the compound could be used in the development of new materials, such as polymers or coatings, that benefit from its specific chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-6-(2,3-dihydro-1,4-benzodioxin-6-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is not fully understood, but it likely involves interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, where it can exert its effects by inhibiting or modulating the activity of these targets. Further research is needed to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-6-(2,3-dihydro-1,4-benzodioxin-6-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
  • 3-(4-fluorophenyl)-6-(2,3-dihydro-1,4-benzodioxin-6-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
  • 3-(4-methylphenyl)-6-(2,3-dihydro-1,4-benzodioxin-6-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Uniqueness

The uniqueness of 3-(4-bromophenyl)-6-(2,3-dihydro-1,4-benzodioxin-6-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the bromophenyl group, in particular, may enhance its ability to participate in substitution reactions and interact with biological targets, compared to its chlorinated, fluorinated, or methylated analogs.

Properties

Molecular Formula

C18H13BrN4O2S

Molecular Weight

429.3 g/mol

IUPAC Name

3-(4-bromophenyl)-6-(2,3-dihydro-1,4-benzodioxin-6-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

InChI

InChI=1S/C18H13BrN4O2S/c19-13-4-1-11(2-5-13)17-20-21-18-23(17)22-14(10-26-18)12-3-6-15-16(9-12)25-8-7-24-15/h1-6,9H,7-8,10H2

InChI Key

VPULZRLDWSXYOL-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=NN4C(=NN=C4SC3)C5=CC=C(C=C5)Br

Origin of Product

United States

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